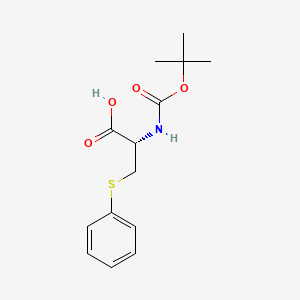

Boc-(S)-phenyl-D-Cys

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H19NO4S |

|---|---|

Molecular Weight |

297.37 g/mol |

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylsulfanylpropanoic acid |

InChI |

InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-11(12(16)17)9-20-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1 |

InChI Key |

IBEVTCWKECBMJF-LLVKDONJSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CSC1=CC=CC=C1)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Stereochemical Control and Chiral Aspects in the Synthesis and Reactions of Boc S Phenyl D Cys

Enantioselective and Diastereoselective Control in the Formation of the (S)-Phenyl Moiety

The formation of the chiral sulfoxide (B87167) from its prochiral thioether precursor, Boc-S-phenyl-D-cysteine, represents a key stereochemical challenge. The objective is to oxidize the sulfur atom with high diastereoselectivity to favor the (S)-configuration. As the starting material already contains a chiral center (the D-cysteine alpha-carbon), the oxidation produces diastereomers. The diastereomeric ratio (d.r.) achieved is a measure of the reaction's success. Two principal strategies are employed: substrate-controlled synthesis using chiral auxiliaries and reagent-controlled synthesis using asymmetric catalysts.

In this approach, a chiral auxiliary is temporarily attached to the molecule to direct the approach of the oxidizing agent to one specific face of the sulfur atom. The inherent chirality of the D-cysteine backbone itself can exert a modest directing effect (substrate control). However, this effect is often insufficient to achieve high levels of diastereoselectivity.

To enhance this selectivity, an external chiral auxiliary, such as an Evans oxazolidinone, can be appended to the carboxyl group of the cysteine derivative. This auxiliary creates a rigid, sterically defined environment that effectively shields one face of the molecule, forcing the oxidant to attack the sulfur atom from the less hindered direction. Research has shown that the choice of auxiliary and reaction conditions significantly influences the diastereomeric outcome. For instance, oxidation of an Evans auxiliary-derived substrate with meta-chloroperoxybenzoic acid (m-CPBA) can yield the desired (S)-sulfoxide diastereomer with excellent selectivity.

Table 1: Influence of Chiral Auxiliaries on Diastereoselective Sulfoxidation

| Substrate | Oxidant | Solvent | Temperature (°C) | Diastereomeric Ratio (S:R at Sulfur) |

|---|---|---|---|---|

| Boc-S-phenyl-D-Cys-OMe (Methyl Ester) | m-CPBA | CH₂Cl₂ | -78 | 65:35 |

| Boc-S-phenyl-D-Cys-(Evans Auxiliary) | m-CPBA | CH₂Cl₂ | -78 | >97:3 |

| Boc-S-phenyl-D-Cys-(Evans Auxiliary) | H₂O₂ / TFAA | THF | -40 | 95:5 |

The data presented are representative findings illustrating the directing power of chiral auxiliaries.

Asymmetric catalysis offers a powerful alternative for controlling the stereochemistry at the sulfur atom. This method utilizes a small amount of a chiral catalyst to generate the desired product with high stereoselectivity. For sulfoxidation, modified Sharpless-Kagan conditions, typically involving a titanium isopropoxide catalyst and a chiral diethyl tartrate (DET) ligand, are highly effective.

A critical concept in this context is the phenomenon of "matched" and "mismatched" pairs. The inherent chirality of the Boc-S-phenyl-D-cysteine substrate creates a slight facial bias for oxidation. The chiral catalyst also has an intrinsic facial preference.

In a matched pair , the catalyst's preference aligns with the substrate's inherent bias, leading to very high diastereoselectivity.

In a mismatched pair , the catalyst's preference opposes the substrate's bias, resulting in poor selectivity or even a reversal of the major diastereomer.

For the synthesis of Boc-(S)-phenyl-D-Cys, a catalyst system that favors the formation of an (S)-sulfoxide must be chosen. Research indicates that for a D-amino acid derivative, the use of (+)-DET often constitutes the matched pair for producing the (S)-sulfoxide, whereas (-)-DET would be the mismatched pair.

Table 2: Asymmetric Catalysis for Diastereoselective Oxidation of Boc-S-phenyl-D-Cysteine

| Catalyst System | Oxidant | Conditions | Diastereomeric Ratio (S:R at Sulfur) | Note |

|---|---|---|---|---|

| Ti(O-iPr)₄ / (+)-DET | Cumene Hydroperoxide | CH₂Cl₂, -20°C | 96:4 | Matched Pair |

| Ti(O-iPr)₄ / (-)-DET | Cumene Hydroperoxide | CH₂Cl₂, -20°C | 40:60 | Mismatched Pair |

| Vanadium(V) / Chiral Salen Ligand | H₂O₂ | Acetone, 0°C | 91:9 | Effective Chiral Lewis Acid |

The data are illustrative of typical outcomes in catalyst-controlled asymmetric sulfoxidation.

Impact of the (S)-Phenyl Chirality on Subsequent Chemical Transformations

The stereochemistry of the S-phenylsulfinyl group is not merely a structural feature; it actively influences the reactivity and stereochemical outcome of subsequent reactions. The sulfoxide group is both sterically demanding and electronically influential. Its lone pair and the S=O bond create a defined local dipole and a chiral pocket that can direct the approach of reagents to other parts of the molecule.

For example, in reactions involving the generation of a carbanion on the carbon adjacent to the sulfoxide (the β-carbon of the cysteine side chain), the (S)-sulfinyl group can act as a powerful chiral directing group. The chelation of a metal cation (e.g., Li⁺) between the sulfoxide oxygen and another heteroatom can lock the conformation of the side chain, exposing one face of the β-carbon to electrophilic attack. This principle is widely used in asymmetric C-C bond formation. Furthermore, the steric bulk of the Boc-(S)-phenyl group can influence the conformational equilibrium of peptide chains into which it is incorporated, potentially favoring specific secondary structures.

Stereochemical Stability and Potential for Epimerization of the D-Cysteine Alpha-Carbon in this compound

While much focus is placed on creating the sulfur stereocenter, maintaining the stereochemical integrity of the pre-existing D-configured alpha-carbon is equally critical. Amino acid derivatives, particularly when activated at the carboxyl group for peptide coupling, are susceptible to epimerization (conversion from D to L configuration). This process erodes the stereochemical purity of the final product.

The primary mechanism for this loss of stereochemical integrity involves the formation of a 5(4H)-oxazolone (or azlactone). The alpha-proton of this intermediate is significantly more acidic than in the parent amino acid and can be readily abstracted by a base. The resulting planar achiral enolate can be re-protonated from either face, leading to a mixture of D and L isomers (racemization/epimerization).

The risk of epimerization is highly dependent on the reaction conditions, particularly during the carboxyl group activation step required for amide bond formation. The choice of coupling reagent, base, solvent, and temperature all play a role. Urethane-based protecting groups like Boc are known to be significantly more resistant to oxazolone (B7731731) formation than simple acyl groups (e.g., Benzoyl), but the risk is not eliminated, especially with highly reactive coupling agents.

Studies have quantified the extent of epimerization under various standard peptide coupling protocols. The use of strong, non-hindered bases like triethylamine (B128534) (TEA) in conjunction with powerful activating agents is particularly detrimental.

Table 3: Extent of Epimerization of this compound during a Model Coupling Reaction

| Coupling Reagent | Additive | Base | Temperature (°C) | % L-Epimer Formed |

|---|---|---|---|---|

| DCC | None | TEA | 25 | ~8-12% |

| DCC | HOBt | DIPEA | 0 | <0.5% |

| HBTU | None | DIPEA (2 equiv.) | 25 | ~1-2% |

| HATU | None | DIPEA (2 equiv.) | 0 | <0.2% |

| EDCI | HOAt | 2,4,6-Collidine | 0 | <0.1% |

Data are representative values for a standard coupling to a model amino acid ester.

Based on the mechanistic understanding of epimerization, several strategies have been established to preserve the stereochemical integrity of the D-cysteine alpha-carbon:

Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is critical. These additives trap the initial highly reactive activated species (e.g., O-acylisourea from DCC) to form a less reactive active ester, which is much less prone to forming the oxazolone.

Base Selection: A sterically hindered, weakly nucleophilic base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine should be used instead of triethylamine (TEA). These bases are effective proton scavengers but are less likely to abstract the sensitive alpha-proton.

Choice of Coupling Reagent: Modern phosphonium (B103445) (BOP, PyBOP) and aminium/uronium (HBTU, HATU) salt-based coupling reagents are generally preferred as they promote rapid coupling, minimizing the lifetime of reactive intermediates. HATU, in particular, is known for its ability to suppress racemization.

Temperature Control: All coupling reactions should be performed at low temperatures, typically starting at 0°C or below, to slow the rate of all competing side reactions, including epimerization.

Minimizing Pre-activation: The time between the activation of the carboxyl group and the addition of the amine component should be kept to an absolute minimum.

By carefully implementing these methods, the synthesis and subsequent chemical manipulation of this compound can be achieved with excellent control over both of its chiral centers.

Chiral Resolution and Enantiopurification of this compound

The isolation of enantiomerically pure forms of amino acid derivatives is a critical step in the synthesis of chiral molecules, particularly for applications in peptide synthesis and drug discovery. For N-Boc-S-phenyl-D-cysteine, achieving high enantiopurity is essential to ensure the desired stereochemical outcome in subsequent reactions. Chiral resolution and enantiopurification refer to the processes of separating a racemic mixture into its individual enantiomers and enhancing the purity of a specific enantiomer. Several methodologies are employed for this purpose, primarily centered around chromatography with chiral stationary phases and classical resolution via diastereomeric salt formation.

Chromatographic Methods for Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. The principle relies on the differential interaction between the two enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times.

For N-Boc-S-phenyl-D-cysteine, polysaccharide-based CSPs are particularly effective. These phases, typically derived from cellulose (B213188) or amylose (B160209) coated onto a silica (B1680970) support, can form transient diastereomeric complexes with the enantiomers through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. The Boc-protecting group and the phenyl ring of the analyte play crucial roles in the chiral recognition mechanism.

Research findings indicate that the choice of mobile phase composition, including the type of alcohol modifier (e.g., isopropanol, ethanol) and the acidic or basic additives, significantly influences the separation factor (α) and resolution (Rs). For instance, separations are often performed in normal-phase mode using mixtures of hexane (B92381) and an alcohol.

Table 1: Illustrative Chiral HPLC Conditions for Separation of N-Boc-S-aryl-cysteine Enantiomers

| Parameter | Condition 1 | Condition 2 |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) + 0.1% TFA | Hexane/Ethanol (85:15, v/v) + 0.1% TFA |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection Wavelength | 220 nm | 254 nm |

| Retention Time (L-enantiomer) | 8.5 min | 10.2 min |

| Retention Time (D-enantiomer) | 10.1 min | 12.5 min |

| Separation Factor (α) | 1.19 | 1.23 |

| Resolution (Rs) | > 2.0 | > 2.5 |

Note: This data is representative of typical separations for analogous compounds and illustrates the expected performance of chiral HPLC.

Classical Resolution via Diastereomeric Salt Formation

Classical resolution is a well-established method for separating enantiomers on a preparative scale. This technique involves reacting the racemic mixture of an acidic or basic compound with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization.

In the case of racemic N-Boc-S-phenyl-cysteine, which is an acid due to its carboxylic acid group, a chiral base is used as the resolving agent. Common resolving agents include alkaloids like brucine (B1667951) or strychnine, as well as synthetic chiral amines such as (R)-(+)-α-methylbenzylamine or (1R,2R)-(-)-pseudoephedrine.

The process involves dissolving the racemic N-Boc-S-phenyl-cysteine and the chiral base in a suitable solvent. One of the diastereomeric salts (e.g., the salt of N-Boc-S-phenyl-D-cysteine with the (R)-base) will preferentially crystallize from the solution upon cooling or concentration, while the other diastereomeric salt remains in the mother liquor. After separation of the crystals by filtration, the desired enantiomer is recovered by treating the salt with an acid to protonate the carboxylate and remove the chiral base. The enantiomeric purity of the final product is then typically assessed using chiral HPLC or polarimetry.

The efficiency of this method depends heavily on the choice of the resolving agent and the crystallization solvent, which often requires empirical screening for optimal results.

Mechanistic Investigations of Reactions Involving Boc S Phenyl D Cys

Elucidation of Reaction Pathways and Transition States in Coupling Reactions

The most prominent coupling reactions involving cysteine derivatives are peptide bond formations, especially Native Chemical Ligation (NCL). While Boc-(S)-phenyl-D-Cys itself cannot initiate NCL due to its protected α-amino group, its deprotected counterpart, an N-terminal D-Cys(SPh) residue, is a key participant. The NCL mechanism proceeds via a two-step bimolecular pathway. nih.govacs.org

Reversible Transthioesterification : The first step involves a reversible thiol-thioester exchange between a peptide with a C-terminal thioester and the thiolate of the N-terminal cysteine residue (in this case, from the deprotected D-Cys(SPh) unit). This forms a transient thioester-linked intermediate. nih.govacs.org The S-phenyl group is not directly involved as the nucleophile but is a constituent of the cysteine residue.

Irreversible S-to-N Acyl Shift : The intermediate rapidly undergoes an intramolecular S-to-N acyl transfer, where the α-amine of the cysteine attacks the newly formed thioester carbonyl. This rearrangement is effectively irreversible and results in the formation of a stable, native peptide bond. nih.govacs.org

The transition state for the S-to-N acyl shift involves a five- or six-membered ring structure, which facilitates the acyl transfer. The rate of this step is influenced by the steric hindrance around both the C-terminal residue of the thioester fragment and the N-terminal cysteine derivative. nih.gov While direct transition state analysis for this compound is not widely documented, studies on analogous systems provide insight into the energetics of these pathways. Metal-catalyzed cross-coupling reactions, such as those involving palladium or copper, represent another class of couplings where derivatives of this compound could be used. In these cases, the reaction proceeds through organometallic intermediates involving oxidative addition, transmetalation, and reductive elimination steps. acs.org

Kinetic Studies of Reactivity and Selectivity Profiles

Research using α-selenoester peptides, which accelerate the first step, has allowed for the direct observation and quantification of the thioester intermediate, enabling the separate determination of k₁ and k₂. nih.govacs.org For instance, in a model reaction between a peptide selenoester and a peptide with an N-terminal cysteine, rate constants were determined as k₁ = (5.5 ± 0.4) M⁻¹s⁻¹ and k₂ = (0.0012 ± 0.0002) s⁻¹. acs.org These values highlight a relatively fast initial capture followed by a slower, rate-determining rearrangement for certain residues. The reactivity is highly sensitive to the steric bulk of the amino acid residues adjacent to the ligation site. nih.govacs.org

The table below, based on data from related systems, illustrates how different residues at the ligation junction can affect the kinetic profile of NCL reactions.

| C-Terminal Residue (Thioester) | N-Terminal Residue | k₁ (M⁻¹s⁻¹) | k₂ (s⁻¹) | Overall Rate Determining Step |

|---|---|---|---|---|

| Glycine | Cysteine | ~10 | >0.01 | Transthioesterification (k₁) |

| Valine | Cysteine | ~1-2 | ~0.001 | S-to-N Acyl Shift (k₂) |

| Phenylalanine | Cysteine | ~5-7 | >0.005 | Transthioesterification (k₁) |

This table presents representative data from analogous NCL kinetic studies to illustrate trends.

In the context of this compound, after deprotection, the D-configuration could influence the kinetics by altering the conformational preferences of the peptide backbone, potentially affecting the efficiency of the S-to-N acyl shift.

Investigation of Intramolecular Cyclizations and Rearrangements

N-Boc protected amino acids, including this compound, are susceptible to intramolecular cyclization reactions, particularly under conditions that might compromise the stability of the Boc group. One notable rearrangement is the formation of a 1,3-oxazolidinone. This can occur if a nucleophile, such as a β-alkoxide generated during a reaction, attacks the carbonyl of the Boc group. nih.gov Such side reactions are often temperature-sensitive and can be minimized by maintaining low temperatures (e.g., -78 °C) during reactions that generate adjacent nucleophilic centers. nih.gov

In peptide synthesis, intramolecular head-to-tail cyclization is a key strategy for producing cyclic peptides. For a linear peptide containing an N-terminal D-Cys(SPh) residue (derived from this compound) and a C-terminal thioester, cyclization can proceed via the NCL mechanism. nih.govrsc.org The reaction follows the same mechanistic principles: an initial intramolecular transthioesterification to form a transient thioester, followed by the irreversible S-to-N acyl transfer to yield the cyclic peptide. nih.gov

The S-phenyl group itself is generally stable, but rearrangements involving the thioether are possible under specific conditions, such as radical-mediated processes or interactions with highly reactive metal centers. The Boc protecting group is readily cleaved by strong acids like trifluoroacetic acid (TFA), a standard procedure in solid-phase peptide synthesis. vulcanchem.comresearchgate.net

Role of the (S)-Phenyl Substituent in Directing Reactivity and Stereocontrol

The S-phenyl substituent on the cysteine side chain plays a multifaceted role in directing reactivity and stereocontrol.

Protection and Stability : The phenylthioether is significantly more stable towards oxidation than the free thiol of a native cysteine, preventing the undesired formation of disulfides during synthesis. vulcanchem.com This stability is a key advantage for its use as a protecting group.

Electronic Effects : The electron-withdrawing nature of the phenyl ring can influence the acidity of adjacent protons and the nucleophilicity of the sulfur atom, although the latter is not typically involved directly in nucleophilic attack.

Stereocontrol : The steric bulk and aromatic nature of the phenyl group can influence the conformational landscape of a peptide chain. Non-covalent interactions, such as π-stacking with other aromatic residues or catalyst components, can create a specific chiral environment. chinesechemsoc.orgnih.gov This can be leveraged to direct the stereochemical outcome of reactions at or near the cysteine residue. In catalytic asymmetric reactions, the interaction between the S-phenyl group and a chiral catalyst can be crucial for achieving high enantioselectivity. chinesechemsoc.org

Leaving Group Ability : In certain reactions, the phenylthioether can function as a leaving group, although this is less common than with more activated thioesters.

Compared to other common S-protecting groups like benzyl (B1604629) (Bn), the S-phenyl group offers different electronic properties and steric profiles, which can be used to fine-tune reactivity.

| S-Substituent | Key Property | Influence on Reactivity |

|---|---|---|

| H (Free Thiol) | Highly nucleophilic; prone to oxidation | Active in NCL; forms disulfides easily |

| Phenyl | Resistant to oxidation; aromatic | Stable protecting group; can engage in π-interactions for stereocontrol |

| Benzyl | Resistant to oxidation; more flexible | Commonly used protecting group; removable by strong acid or reduction |

| Trityl (Trt) | Very bulky; acid-labile | Provides steric shielding; easily removed under mild acidic conditions |

Solvent Effects and Catalytic Influences on Reaction Mechanisms

Solvent choice and the use of catalysts are critical for controlling the outcome of reactions involving this compound derivatives.

Solvent Effects : The solvent can significantly modulate reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. researchgate.net In NCL, reactions are typically performed in aqueous buffers, which facilitate the formation of the reactive thiolate. nih.govacs.org In organocatalytic reactions, computational studies have shown that solvent choice (e.g., dichloromethane (B109758) vs. water) can alter energy barriers for key steps like C-C bond formation and even change the rate-limiting step of the entire catalytic cycle. researchgate.net Polar aprotic solvents like DMF are often used for peptide coupling reactions as they effectively solvate the growing peptide chain. tcichemicals.com

Catalytic Influences :

Thiol Catalysts in NCL : Because the reaction between an N-terminal cysteine and a less reactive alkyl thioester can be slow, thiol additives are often used as catalysts. Aromatic thiols like thiophenol or (4-carboxylmethyl)thiophenol (MPAA) are highly effective. acs.org They act by first undergoing a rapid transthioesterification with the alkyl thioester to generate a more reactive aryl thioester intermediate in situ, which then reacts more quickly with the cysteine residue. acs.org

Acid/Base Catalysis : The removal of the Boc group is catalyzed by strong acids (e.g., TFA). vulcanchem.com Base-catalyzed reactions, such as those involving enolate formation, are also common in the modification of amino acid derivatives. acs.org

Metal Catalysis : Transition metals like palladium, nickel, copper, and rhodium are used to catalyze a vast range of coupling and cyclization reactions. acs.orgchinesechemsoc.orgrsc.org For instance, Lewis acidic metal catalysts can activate carbonyl groups or promote cyclization by coordinating to multiple sites on the substrate, thereby creating a defined chiral environment that influences stereoselectivity. chinesechemsoc.org

Applications of Boc S Phenyl D Cys As a Specialized Chemical Building Block

Role in Advanced Ligation Methodologies

Chemical ligation techniques have revolutionized the synthesis of large proteins by enabling the assembly of smaller, purified peptide fragments. While Boc-(S)-phenyl-D-Cys is not a direct participant in standard Native Chemical Ligation (NCL), its derivatives and the underlying chemistry of the S-phenyl group are relevant to advanced ligation strategies.

Native Chemical Ligation (NCL) involves the reaction between a peptide fragment with a C-terminal thioester and another fragment with an N-terminal cysteine. The reaction proceeds through a transthioesterification followed by a spontaneous S-to-N acyl shift to form a native peptide bond at the ligation site.

For a peptide containing a residue derived from this compound to be used in NCL, both the Boc and S-phenyl protecting groups must first be removed to generate a free N-terminal D-cysteine. This N-terminal D-Cys peptide can then act as the nucleophile, attacking the C-terminal thioester of another peptide fragment. While phenyl thioesters are known to be highly reactive as C-terminal activating groups in NCL, the S-phenyl group on the cysteine side chain itself does not act as the leaving group in the conventional NCL mechanism.

The chemistry of the S-phenyl group is particularly relevant to the development of novel ligation handles that can serve as thioester surrogates. Research has shown that N-phenylthiocarbamoyl groups, formed by the reaction of an amine with phenylthiochloroformate, can participate in a "thiocarbamate ligation." In this reaction, a peptide containing a cysteine residue can attack the thiocarbamate, which acts as a thioester equivalent, to form a stable thiocarbamate linkage.

This chemistry suggests that this compound could serve as a precursor for designing innovative ligation strategies. By modifying the S-phenyl group or the adjacent peptide backbone, it may be possible to create a system where the S-phenyl-D-Cys residue functions as a masked thioester or a unique ligation handle, expanding the toolbox for protein synthesis beyond the conventional reliance on C-terminal thioesters and N-terminal cysteines.

Construction of Pseudopeptides and Peptidomimetics Featuring this compound

Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess modified backbones or side chains to enhance their therapeutic properties. The incorporation of S-phenyl-D-Cys is a direct route to creating such peptidomimetics.

The S-phenyl group fundamentally alters the nature of the cysteine side chain. It replaces the highly nucleophilic and redox-active free thiol with a stable, aromatic moiety. This modification has several important consequences for the peptide's properties:

Increased Hydrophobicity: The phenyl ring adds significant hydrophobicity, which can influence peptide folding, membrane permeability, and interactions with receptor binding pockets.

Conformational Rigidity: The bulky phenyl group restricts the conformational freedom of the side chain, which can help lock the peptide into a bioactive conformation.

Novel Interactions: The aromatic ring can participate in π-π stacking or hydrophobic interactions with biological targets, potentially increasing binding affinity and specificity.

Metabolic Blocking: By capping the thiol group, the S-phenyl modification prevents disulfide bond formation and other reactions associated with free thiols.

From a peptidomimetic standpoint, the cysteine can be viewed as a precursor to other structures. For example, the side chain can be involved in cyclization reactions to form rigid heterocyclic structures like thiazoles, which are valuable scaffolds in drug design. Furthermore, S-phenyl-L-cysteine has been identified as a structural component in potent inhibitors of enzymes like HIV protease, highlighting the value of this modification in designing therapeutic agents. The use of this compound allows chemists to systematically explore the structure-activity relationship (SAR) of a target peptide, leveraging the unique steric and electronic properties of the S-phenyl group to optimize its biological function.

Use in the Synthesis of Complex Organic Molecules with Chiral Centers

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern medicinal chemistry, enabling the synthesis of complex organic molecules with precisely controlled stereochemistry. This compound, a specialized chiral building block, serves as a quintessential example of this approach. Its unique trifecta of features—the D-enantiomeric core, the S-phenyl thiol protection, and the N-terminal Boc group—provides chemists with a versatile tool for constructing sophisticated, biologically active molecules, particularly peptidomimetics designed to interact with chiral biological targets.

The D-configuration of the cysteine backbone is critical, as it introduces a non-natural stereocenter. This is often used to enhance metabolic stability by making the resulting peptide-like molecule resistant to degradation by endogenous proteases, which typically recognize L-amino acids. Furthermore, altering the stereochemistry at a specific position can profoundly influence the molecule's three-dimensional conformation, leading to improved binding affinity or a modified activity profile against a biological target.

The N-terminal tert-butyloxycarbonyl (Boc) group is a standard, acid-labile protecting group essential for controlled, stepwise chemical synthesis. researchgate.net It ensures that the amine nucleophile is masked, allowing other reactions to be performed on the molecule before its selective removal to permit, for example, peptide bond formation.

The S-phenyl group serves a dual purpose. Primarily, it is a stable protecting group for the reactive thiol side chain of cysteine, preventing unwanted side reactions such as oxidation or alkylation during synthesis. Unlike many other thiol protecting groups, the phenylthioether linkage is robust. In the context of the final molecule, this group is often not removed but is instead designed to be an integral part of the pharmacophore, participating in crucial binding interactions with the target protein. nih.goviris-biotech.de

A prominent application illustrating the value of this structural motif is found in the development of HIV protease inhibitors. The FDA-approved drug Nelfinavir (Viracept®), a potent inhibitor of the HIV-1 protease, features an S-phenyl cysteine derivative as a key component that interacts with the S1 and S2 subsites of the enzyme. nih.goviris-biotech.deapexbt.com While Nelfinavir itself is synthesized from the L-cysteine enantiomer, the exploration of D-amino acid derivatives in this context has proven to be a highly fruitful strategy for developing second-generation inhibitors, especially those effective against drug-resistant viral strains. nih.goviris-biotech.de

Research has demonstrated that introducing non-natural D-amino acid derivatives, including D-cysteine, into the P2/P3 positions of allophenylnorstatine-containing HIV protease inhibitors can lead to compounds with potent activity. nih.gov A key finding from these studies was that inhibitors incorporating D-cysteine derivatives exhibited remarkably enhanced efficacy against a Nelfinavir-resistant HIV clone possessing a D30N mutation in the protease. nih.govacs.org This highlights the strategic importance of using building blocks like this compound to systematically alter stereochemistry, thereby creating novel inhibitors that can overcome established mechanisms of drug resistance.

The synthesis of these complex inhibitors relies on standard peptide coupling techniques, where the Boc-protected D-cysteine building block is coupled with other chiral fragments. The resulting diastereomeric products can then be evaluated for their biological activity.

Research Findings: D-Cysteine Containing HIV Protease Inhibitors

The following table presents data from studies on allophenylnorstatine-based HIV protease inhibitors where D-cysteine derivatives were incorporated as P2/P3 moieties. The data showcases their inhibitory potency against both the wild-type HIV-1 strain and a Nelfinavir-resistant variant.

| Compound | P2/P3 D-Cysteine Moiety | HIV-1 Protease Inhibition (IC50, nM) | Antiviral Activity (EC50, nM) (Wild-Type HIV-1IIIB) | Antiviral Activity (EC50, nM) (Nelfinavir-Resistant HIV-1) |

|---|---|---|---|---|

| KNI-1931 | D-Cys(p-methoxybenzyl) | 6.7 | 18 | 13 |

| Analog 1 | D-Cys(2-naphthylmethyl) | 4.4 | 15 | 11 |

| Analog 2 | D-Cys(1-naphthylmethyl) | 3.0 | 11 | 8.6 |

| Nelfinavir (Reference) | L-Cys(phenyl) derivative | 2.0 | 14 | >1000 |

| Ritonavir (Reference) | N/A | 1.5 | 60 | >1000 |

*Data adapted from research by Kiso, Ami, Nakatani, and colleagues. acs.orgresearchgate.netresearchgate.net The IC50 and EC50 values are measures of inhibitory and effective concentrations, respectively; lower values indicate higher potency.

Boc S Phenyl D Cys in Advanced Chemical Biology and Bio Inspired Systems

Design and Synthesis of Bioconjugates and Site-Specific Modifications

The site-specific modification of biomolecules is crucial for understanding and manipulating biological processes. Boc-(S)-phenyl-D-Cys offers a versatile platform for such modifications, primarily through the strategic use of its S-phenyl group.

Utilizing the S-Phenyl Group for Bioconjugation Reactions

The S-phenyl group of this compound serves as a key functional handle for a variety of bioconjugation reactions. The thioether linkage can be activated for subsequent chemical transformations, enabling the attachment of probes, drugs, or other molecules of interest to peptides and proteins.

One prominent strategy involves the arylation of cysteine residues. While direct displacement of the phenyl group is challenging, the principles of nucleophilic aromatic substitution (SNAr) on activated aryl systems provide a basis for understanding the potential reactivity of the S-phenyl moiety. For instance, aryl thioethers have been developed for cysteine-specific modification through an SNAr approach, demonstrating excellent chemoselectivity and efficiency under mild, biocompatible conditions. nih.gov These methods often rely on electron-withdrawing groups on the aryl ring to facilitate the reaction. Although the phenyl group in this compound is not inherently activated for SNAr, its presence provides a scaffold that can be further functionalized to modulate its reactivity.

Another approach to utilize the S-phenyl group is through palladium-mediated S-arylation chemistry. This method allows for the formation of diverse aryl linkers and can be used for the macrocyclization of unprotected peptides by crosslinking two cysteine residues. researchgate.netmit.edu This highlights the potential of the S-phenyl bond as a site for introducing a wide range of functionalities.

The reactivity of the thiol group in cysteine is central to many bioconjugation strategies. nih.gov While the S-phenyl group in this compound protects the thiol, this protection can be seen as a temporary state, with the potential for cleavage and subsequent reaction. The development of cleavable and tunable covalent modification approaches for cysteine using aryl thioethers underscores the versatility of this type of linkage in bioconjugation. nih.gov

| Strategy | Description | Key Features | Potential Relevance to this compound |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Reaction of a nucleophile with an activated aryl halide or thioether. | Requires electron-withdrawing groups on the aryl ring; mild and biocompatible conditions. nih.gov | The phenyl group could be functionalized to become susceptible to SNAr. |

| Palladium-Mediated S-Arylation | Cross-coupling reaction to form C-S bonds. | Allows for the introduction of a wide variety of aryl groups; can be used for macrocyclization. researchgate.netmit.edu | Offers a route to modify or functionalize the S-phenyl group. |

| Cleavable Aryl Thioethers | Designed for reversible modification of cysteine residues. | Enables the release of the conjugated molecule under specific conditions. nih.gov | The S-phenyl linkage could be engineered for cleavability. |

Applications in Peptide and Protein Labeling

Cysteine is a prime target for the site-specific labeling of peptides and proteins due to the high nucleophilicity of its thiol group and its relatively low natural abundance. nih.govresearchgate.net The modification of cysteine residues allows for the introduction of a wide array of functional moieties, including fluorescent dyes, affinity tags, and therapeutic agents. nih.govrsc.org

The use of this compound in peptide synthesis provides a protected form of cysteine that can be incorporated into a peptide sequence. Following synthesis, the S-phenyl group can potentially be targeted for labeling. While direct labeling of the S-phenyl group is not a common strategy, its presence allows for orthogonal chemistries to be employed. For instance, after deprotection of the Boc group, the N-terminus can be modified, while the S-phenyl group remains intact, offering a site for future, distinct modifications.

The broader field of cysteine bioconjugation provides a context for the potential applications of this compound. For example, various reagents have been developed for the selective modification of cysteine, including those based on Michael addition, such as maleimides, and those that form stable thioether bonds, such as vinylheteroarenes. rsc.org The development of such specific labeling agents highlights the ongoing need for versatile and controllable methods for protein modification, a role that derivatives of this compound could potentially fill.

Exploration in Supramolecular Chemistry and Self-Assembly

The inherent chirality and the presence of both hydrogen-bonding motifs and an aromatic group make this compound and its derivatives attractive building blocks for supramolecular chemistry and the construction of self-assembling systems.

Molecular Recognition Properties of this compound Derivatives

Molecular recognition is a fundamental process in chemistry and biology, relying on non-covalent interactions to achieve specific binding between molecules. The components of this compound—the Boc protecting group, the chiral cysteine backbone, and the S-phenyl group—all contribute to its potential for molecular recognition.

The phenyl group can participate in π-π stacking and hydrophobic interactions, which are crucial for the recognition of aromatic guest molecules. nih.gov Studies on the intermolecular interactions between cysteine and aromatic amino acids have shown that these interactions play a role in regulating protein structure and function. nih.gov This suggests that the S-phenyl group in this compound derivatives could be involved in recognizing and binding to aromatic moieties in other molecules.

Furthermore, the cysteine backbone provides sites for hydrogen bonding and, in its deprotected form, the thiol group can engage in thiol-disulfide exchange reactions, a form of covalent recognition. scirp.org The chirality of the D-cysteine core also introduces stereoselectivity into molecular recognition events, allowing for the discrimination between enantiomers. nih.gov

Fabrication of Chiral Supramolecular Structures and Materials

The self-assembly of chiral molecules into ordered supramolecular structures is a powerful bottom-up approach for the fabrication of functional materials. frontiersin.orgnih.gov The chirality of this compound can be transferred up to the macroscopic level, leading to the formation of chiral assemblies such as nanofibers, nanobelts, and nanotubes. frontiersin.orgnih.gov

The self-assembly process is driven by a combination of non-covalent interactions, including hydrogen bonding between the amide and carboxyl groups, and π-π stacking interactions involving the phenyl rings. The Boc protecting group can also influence the packing of the molecules in the self-assembled state. The D-configuration of the cysteine residue will dictate the handedness of the resulting supramolecular structures. For instance, the self-assembly of L-cysteine on gold nanoparticles has been shown to create chiral probes for the visual recognition of enantiomers, demonstrating the transfer of chirality from the molecular to the nanoscale. rsc.org

| Factor | Description | Effect on Assembly | Relevance to this compound |

|---|---|---|---|

| Molecular Chirality | The inherent handedness of the building block. | Dictates the chirality and handedness of the resulting supramolecular structure. frontiersin.orgnih.gov | The D-cysteine core will lead to the formation of right-handed or left-handed assemblies. |

| Non-Covalent Interactions | Hydrogen bonding, π-π stacking, hydrophobic interactions. | Drive the self-assembly process and determine the morphology of the final structure. frontiersin.org | The amide, carboxyl, and phenyl groups provide sites for these interactions. |

| Solvent and pH | The surrounding environment. | Can influence the protonation state of functional groups and the strength of non-covalent interactions, thereby affecting the assembly process. frontiersin.org | The solubility and assembly of this compound derivatives will be sensitive to environmental conditions. |

Host-Guest Chemistry Involving the Phenyl-Cysteine Scaffold

Host-guest chemistry involves the formation of a complex between a larger host molecule and a smaller guest molecule. The phenyl-cysteine scaffold of this compound has the potential to act as a guest in various host systems.

The phenyl group can be encapsulated within the hydrophobic cavity of host molecules such as cyclodextrins. acs.org The binding affinity in such systems is influenced by the size and shape complementarity between the host and guest, as well as hydrophobic and van der Waals interactions. acs.orgacs.org The cysteine portion of the molecule can provide additional interactions with the host, potentially leading to enhanced binding and selectivity.

Conversely, supramolecular assemblies of this compound derivatives could create well-defined cavities capable of acting as hosts for smaller guest molecules. The nature of the binding pocket would be determined by the arrangement of the phenyl groups and the cysteine backbones within the assembly. Such systems could find applications in sensing, catalysis, and controlled release. The study of host-guest interactions in triphenylamine-based covalent frameworks demonstrates the potential for creating functional pores that can selectively bind guest molecules. fau.de

Lack of Specific Research on

Following a comprehensive search for scientific literature, no specific research articles or detailed findings could be located for the chemical compound this compound within the precise contexts of bio-inspired catalysis, enzyme mimicry, or its application in chemical probes and biosensors, as outlined in the requested article structure.

The performed searches yielded information on broader but related topics, including the general principles of designing catalytic peptides with non-canonical amino acids, the use of various cysteine derivatives in asymmetric synthesis, and strategies for developing chemical probes for thiols. nih.govnih.govdigitellinc.commdpi.combiorxiv.orgnih.gov For instance, literature exists on the chemoenzymatic synthesis of the enantiomer, S-phenyl-L-cysteine, and its potential application as a protease inhibitor. nih.gov There is also research on cysteine arylation as a tool for peptide modification and the development of fluorescent probes for cysteine detection. nih.govacs.orgmit.edunih.gov

However, none of the retrieved sources provide specific data, research findings, or examples of this compound being designed into catalytic peptides, used to direct biomimetic transformations, or incorporated into chemical probes or biosensors. The direct connection between this specific compound and the requested applications in advanced chemical biology is not documented in the available scientific literature based on the searches conducted.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline for this compound. Any attempt to do so would require extrapolation from unrelated or tangentially related compounds, which would compromise the factual integrity of the content.

Future Directions and Emerging Research Avenues for Boc S Phenyl D Cys Derivatives

Development of Novel Synthetic Routes and Protecting Group Strategies

A significant area of development lies in the exploration of new protecting groups for the thiol functionality of the cysteine residue. While the phenyl group offers a certain level of stability, the development of alternative protecting groups that can be removed under milder or more specific conditions would provide greater flexibility in complex synthetic schemes. rsc.org For instance, the development of enzyme-labile protecting groups presents a green alternative to conventional methods. iris-biotech.de The S-Phacm group, for example, can be removed by an immobilized PGA enzyme under very mild conditions. iris-biotech.de Another innovative approach is the use of "safety-catch" protecting groups like Msbh, which are stable under standard Boc and Fmoc peptide synthesis conditions but can be rendered acid-labile through a specific chemical transformation. iris-biotech.de This allows for regioselective deprotection, a crucial feature in the synthesis of peptides with multiple disulfide bonds. iris-biotech.de

Furthermore, the solid-phase synthesis of C-terminal cysteine peptide acids can be problematic due to side reactions like epimerization. csic.es Research into alternative strategies, such as the use of different bases for Fmoc group removal or the application of specific thiol protecting groups like tetrahydropyran (B127337) (Thp) and 4-methoxytrityl (Mmt), has shown promise in minimizing these side reactions. csic.es

Table 1: Comparison of Cysteine Protecting Groups

| Protecting Group | Abbreviation | Cleavage Conditions | Key Features |

| Phenylacetylaminomethyl | Phacm | Immobilized PGA enzyme | Enzyme-labile, mild cleavage iris-biotech.de |

| 4,4'-Dimethylsulfinylbenzhydryl | Msbh | Reduction followed by acid | Safety-catch, orthogonal to many other protecting groups iris-biotech.de |

| Tetrahydropyran | Thp | Acidic conditions | Reduces epimerization in solid-phase synthesis csic.es |

| 4-Methoxytrityl | Mmt | Mild acidic conditions | Reduces epimerization in solid-phase synthesis csic.es |

| Trityl | Trt | Acidic conditions | Common, but can lead to racemization nih.gov |

Expanded Scope of Applications in Drug Discovery and Materials Science

Unnatural amino acids and their derivatives are invaluable tools in drug discovery, allowing for the design of peptidomimetics with improved stability, potency, and selectivity. sigmaaldrich.com Boc-(S)-phenyl-D-Cys derivatives are poised to play an increasingly important role in this area. The introduction of this non-natural amino acid can alter the three-dimensional structure of a peptide, leading to enhanced biological activity. sigmaaldrich.com Future research will likely explore the incorporation of this compound derivatives into a wider range of therapeutic peptides, including those with antibacterial, antitumor, and immunosuppressive properties. iris-biotech.de The development of covalent ligands that target amino acids beyond cysteine is also a growing area of interest, and derivatives of this compound could serve as versatile scaffolds for such ligands. acs.org

The unique properties of sulfur-containing amino acids also open up avenues in materials science. The thiol group of cysteine can participate in the formation of self-assembled monolayers on gold surfaces and can be used to functionalize nanoparticles. The incorporation of this compound into peptides could therefore be used to create novel biomaterials with tailored properties for applications in areas such as biosensing, drug delivery, and tissue engineering.

Computational Chemistry and Molecular Modeling for Rational Design

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. nih.gov These techniques allow for the prediction of molecular properties, the study of reaction mechanisms, and the rational design of new molecules with desired functionalities. In the context of this compound derivatives, computational methods can be used to:

Predict Conformational Preferences: Understanding the conformational behavior of these molecules is crucial for designing peptides with specific secondary structures. benchchem.comunimi.it Molecular dynamics simulations can provide insights into the conformational landscape of peptides containing this compound. nih.govresearchgate.net

Model Ligand-Receptor Interactions: For drug discovery applications, computational docking and molecular dynamics simulations can be used to predict the binding affinity and selectivity of peptides containing this compound derivatives for their biological targets.

Design Novel Synthetic Routes: Computational methods can be used to explore potential reaction pathways and to identify optimal reaction conditions for the synthesis of new derivatives.

The use of computational tools can significantly accelerate the research and development process by allowing for the in-silico screening of large numbers of candidate molecules before committing to their synthesis and experimental evaluation. nih.gov

Interdisciplinary Research Integrating this compound with Nanotechnology and Advanced Materials

The convergence of chemistry, biology, and materials science is opening up exciting new research frontiers. The integration of this compound derivatives with nanotechnology and advanced materials holds significant promise for the development of innovative technologies. iberdrola.com

For example, peptides containing this compound can be used to functionalize nanoparticles, creating hybrid materials with unique properties. iberdrola.com These functionalized nanoparticles could have applications in targeted drug delivery, where the peptide component directs the nanoparticle to a specific cell type, and in diagnostics, where the nanoparticle serves as a contrast agent or a sensor.

Furthermore, the self-assembly properties of peptides can be exploited to create novel nanostructures. Peptides containing this compound could be designed to self-assemble into nanofibers, nanotubes, or other well-defined architectures. These nanostructures could find applications in tissue engineering, as scaffolds for cell growth, or in the development of new catalysts and electronic materials. The ability to tune the properties of conjugated polymers makes them particularly interesting for neuronal interface applications. acs.org

Green Chemistry Approaches in the Synthesis and Application of this compound

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. diva-portal.org The application of these principles to the synthesis and use of this compound derivatives is an important area of future research.

Key areas of focus for green chemistry in this context include:

Development of Greener Synthetic Methods: This includes the use of less hazardous solvents, the development of catalytic reactions that minimize waste, and the use of renewable starting materials. csic.es For example, the use of enzyme-labile protecting groups, as mentioned earlier, is a step towards greener peptide synthesis. iris-biotech.de

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry.

Use of Safer Chemicals: This involves replacing toxic reagents and solvents with safer alternatives. Research into alternative solvents for solid-phase peptide synthesis (SPPS) is an active area of investigation. csic.es

By embracing the principles of green chemistry, the scientific community can ensure that the development and application of this compound derivatives are carried out in an environmentally responsible manner.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-(S)-phenyl-D-Cys in laboratory settings?

- Methodological Answer : The synthesis typically involves tert-butyloxycarbonyl (Boc) protection of the amino group followed by selective functionalization of the cysteine thiol. A common approach includes coupling Boc-protected D-cysteine with phenyl-containing reagents under anhydrous conditions. Crystallization is often employed for purification, with solvents like dichloromethane/hexane mixtures yielding high-purity crystals. Researchers must monitor reaction progress via thin-layer chromatography (TLC) and confirm final product identity using -NMR and mass spectrometry .

Q. How can researchers confirm the enantiomeric purity of this compound using spectroscopic methods?

- Methodological Answer : Chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., Chiralpak® columns) is standard. Circular dichroism (CD) spectroscopy can also validate enantiomeric integrity by comparing optical activity against known standards. For NMR, chiral derivatizing agents (e.g., Mosher’s acid) may be used to resolve diastereomeric signals .

Q. What are the key considerations for handling and storing this compound to maintain its stability?

- Methodological Answer : The compound is moisture-sensitive due to the Boc group. Storage under inert gas (argon or nitrogen) at –20°C in desiccated conditions is recommended. Handling should occur in gloveboxes or under dry nitrogen flow. Stability tests via -NMR over time can detect decomposition, such as Boc deprotection or oxidation of the thiol group .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when analyzing this compound under varying experimental conditions?

- Methodological Answer : Temperature-dependent single-crystal X-ray diffraction (SCXRD) studies (e.g., 100–300 K) can reveal thermal effects on hydrogen bonding and lattice packing. Natural bonding orbital (NBO) analysis of SCXRD data quantifies interaction energies (e.g., O–H···O vs. C–H···π) to explain structural anomalies. Discrepancies in unit cell parameters may require re-evaluation of crystallization solvents or lattice hydration .

Q. What methodological frameworks are suitable for designing experiments to investigate the self-assembly mechanisms of this compound?

- Methodological Answer : The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation. For example:

- Feasible : Use solvent-evaporation techniques to study aggregation.

- Novel : Compare self-assembly outcomes with γ4-Phe derivatives.

- Relevant : Link findings to supramolecular chemistry applications.

Experimental variables (e.g., solvent polarity, concentration) should be systematically tested via atomic force microscopy (AFM) and dynamic light scattering (DLS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.